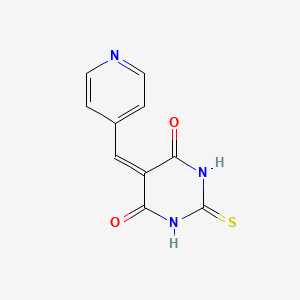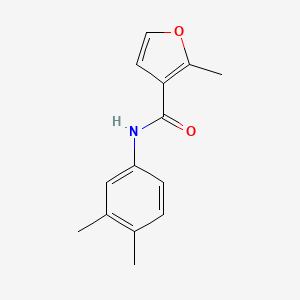![molecular formula C17H16N2O3S B5705975 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide” is a complex organic molecule that contains a quinoline group, a sulfonamide group, and a methyl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Sulfonamides are a group of compounds which are known for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and sulfonamide groups would likely have a significant impact on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Role in Plant Biology
The compound “CBKinase1_010430” and “CBKinase1_022830” are associated with the Receptor for Activated C Kinase1 (RACK1) which plays a significant role in plant biology . RACK1 regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . It is also associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .
Applications in Medicinal Chemistry
The compound “HMS2311A20” and “N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide” are quinoline derivatives . Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They have been used in the development of new drugs, medical treatments, and vaccines .
Inhibition of Transcriptional Responses
The compound “CCG-143545” has been found to reduce global RNA synthesis and inhibit transcriptional responses . It suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Role in Lysosomal Biogenesis
The compound “NCGC00062904-02” could potentially play a role in lysosomal biogenesis . Lysosomes and their equivalent structures (known as vacuoles in yeast cells) have long been established as the degradative end points for both intracellular and exogenous cargo .
Wirkmechanismus
Target of Action
CBKinase1_010430, also known as N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide, HMS2311A20, CCG-143545, NCGC00062904-02, or CBKinase1_022830, primarily targets the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . For CCG-1423, a related compound, it has been suggested that it binds specifically to the Nuclear Localization Signal (NLS) of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in inhibition of the nuclear import of MRTF-A/B .
Biochemical Pathways
The CK1 family plays a crucial role in several biochemical pathways. It phosphorylates key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . This suggests that CBKinase1_010430, by targeting CK1, could potentially influence these pathways.
Result of Action
Given its target, it is plausible that it could influence cell cycle regulation, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .
Action Environment
It is known that the efficacy of kinase inhibitors can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(23(21,22)15-8-3-2-4-9-15)12-14-11-13-7-5-6-10-16(13)18-17(14)20/h2-11H,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPNPVGZYVQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)

![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)

![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)


![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
